molecular formula C12H15N5O3 B1203333 (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol CAS No. 99901-16-3

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol

Cat. No.: B1203333
CAS No.: 99901-16-3
M. Wt: 277.28 g/mol
InChI Key: UBNLUHVBXRHGNH-IOHMESMBSA-N
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Description

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[77002,6011,16]hexadeca-9,11,13,15-tetraen-5-ol is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of amino and hydroxymethyl groups through selective reactions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of amino groups to form amines.

    Substitution: Substitution reactions involving the amino or hydroxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.

Biology

In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a biochemical probe or therapeutic agent is of particular interest.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol include other tetracyclic compounds with amino and hydroxymethyl groups. Examples may include:

    This compound analogs: Compounds with similar core structures but different substituents.

    Other Tetracyclic Amines: Compounds with similar tetracyclic cores and amino groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications across various scientific fields. Its distinct structure and reactivity set it apart from other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)/t5-,6+,9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNLUHVBXRHGNH-IOHMESMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1[C@@H]([C@H](O4)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912401
Record name 7-Amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99901-16-3
Record name 8,2'-Ethano-cyclo-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099901163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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